molecular formula C20H24N2O2.1/2H2O4S.H2O B213154 Quinidine sulfate dihydrate CAS No. 6591-63-5

Quinidine sulfate dihydrate

Cat. No. B213154
CAS RN: 6591-63-5
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-AHSOWCEXSA-N
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Description

Quinidine sulfate dihydrate is the sulfate salt form of quinidine, an alkaloid obtained from various species of Cinchona and their hybrids . It is a dextrorotatory diastereoisomer of quinine . This medication is used to treat or prevent many types of irregular heartbeats (heart arrhythmias such as atrial fibrillation) .


Synthesis Analysis

Quinidine sulfate dihydrate is derived from the bark of the South American cinchona tree . It is a stereoisomer of quinine . The salt crystallizes from water as the dihydrate, in the form of fine, needle-like, white crystals .


Molecular Structure Analysis

The molecular formula of Quinidine sulfate dihydrate is C40H54N4O10S . It contains a hydroxymethyl group that serves as a link between a quinoline ring and a quinuclidine moiety . The structure contains two basic nitrogens, of which the quinuclidine nitrogen is the stronger base .


Chemical Reactions Analysis

Quinidine sulfate dihydrate is a potent, orally active, selective cytochrome P450db inhibitor . It is also a K+ channel blocker with an IC50 of 19.9 μM, and can induce apoptosis .


Physical And Chemical Properties Analysis

Quinidine sulfate dihydrate is bitter and light-sensitive . It is nearly neutral or slightly alkaline . It is soluble to the extent of 1% in water and more highly soluble in alcohol or chloroform .

Scientific Research Applications

  • Quinidine sulfate has been used for the treatment and prevention of ventricular fibrillation and ventricular tachycardias. Schwartz and Jezer (1934) observed its moderate success when administered both orally and intravenously in patients with auriculoventricular dissociation subject to transient seizures of ventricular fibrillation (Schwartz & Jezer, 1934).

  • Hanna and Lau-cam (1988) developed a 1H-nuclear magnetic resonance spectroscopic method for the quantitative determination of quinidine and dihydroquinidine in quinidine sulfate tablets, highlighting its importance in pharmaceutical analysis (Hanna & Lau-cam, 1988).

  • The effects of quinidine on drug metabolism mediated by different forms of cytochrome P450 were investigated by Schellens et al. (1991), demonstrating its influence on the metabolism of other drugs (Schellens et al., 1991).

  • Bleifeld, Effert, and Bloomfield (1971) conducted a controlled clinical trial to determine the efficacy of quinidine therapy in preventing cardiac arrhythmias in patients with acute myocardial infarction (Bleifeld, Effert, & Bloomfield, 1971).

  • Sokolow (1939) discussed the use of quinidine sulfate in treating benign auricular fibrillation with repeated emboli, highlighting its effectiveness in restoring sinus rhythm and subsiding embolic phenomena (Sokolow, 1939).

  • Stoffer and Chandler (1980) reported a case where quinidine sulfate induced symptoms of myasthenia gravis in a patient with Graves' disease, indicating potential adverse reactions (Stoffer & Chandler, 1980).

  • Mizusawa, Sakurada, Nishizaki, and Hiraoka (2006) explored the efficacy of low-dose quinidine sulfate in preventing ventricular fibrillation in patients with Brugada Syndrome (Mizusawa et al., 2006).

  • Wu et al. (2008) studied the role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine, shedding light on its complex pharmacodynamics (Wu et al., 2008).

Safety And Hazards

Quinidine sulfate dihydrate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Quinidine sulfate dihydrate is currently under investigation for its potential role in managing KCNT1 (potassium sodium-activated channel subfamily T member 1)-related epileptic disorders, and it has already received FDA approval for this indication .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFLHYOFXQIOW-AHSOWCEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017271
Record name Quinidine sulfate dihydrate
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Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinidine sulfate

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS RN

6591-63-5, 50-54-4
Record name Quinidine sulfate [USP:JAN]
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Record name Quinidine sulfate dihydrate
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Record name Quinidine sulphate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine sulfate dihydrate
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Quinidine sulfate dihydrate
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Quinidine sulfate dihydrate

Citations

For This Compound
99
Citations
S Grube, P Langguth, HE Junginger, S Kopp… - Journal of …, 2009 - Elsevier
… in terms of the salt actually contained in the preparation, but are more commonly expressed as the equivalent amount of anhydrous quinidine base or quinidine sulfate dihydrate. …
Number of citations: 22 www.sciencedirect.com
MA Loutfy, MMA Hassan, FJ Muhtadi - Analytical Profiles of Drug …, 1983 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, metabolism and pharmacokinetics, and method of the analysis of quinidine sulfate. The UV …
Number of citations: 4 www.sciencedirect.com
GM Hanna, CA Lau-Cam - Journal of the Association of Official …, 1988 - academic.oup.com
… absorbing at 5.09 ppm (HA) and 4.94 ppm (HB); As = average integral value of signal for protons of HMCTS absorbing at 0.13 ppm; EWq = formula weight of quinidine sulfate dihydrate …
Number of citations: 6 academic.oup.com
H Ohtani, E Hanada, K Yamamoto… - Biological and …, 1996 - jstage.jst.go.jp
… Quinidine sulfate dihydrate and quinine sulfate dihydrate were commercially purchased from Wako Pure Chemical Industries, Ltd. (Osaka, Japan). All other chemicals used were of …
Number of citations: 24 www.jstage.jst.go.jp
Y Zeng, L Cai, H Wang, L Li, W You, L Guo… - …, 2010 - Wiley Online Library
… A stock solution of 1 g L−1 quinidine sulfate was prepared by dissolving 0.105 g quinidine sulfate dihydrate (Sigma, USA) in 100 mL water. The concentration of the working solution …
JM Karle, IL Karle, L Gerena… - Antimicrobial agents and …, 1992 - Am Soc Microbiol
… crystal structure of 9-epiquinidine hydrochloride monohydrate was determined by X-ray diffraction and was compared with the crystal structures of quinine, quinidine sulfate dihydrate, …
Number of citations: 92 journals.asm.org
SA Soliman, H Abdine, NA Zakhari - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… to barium acetate in the blank titration, N = normality of perchloric acid, W = weight of sample (milligrams), and 195.74 = equivalent weight of quinine or quinidine sulfate dihydrate. …
Number of citations: 4 www.sciencedirect.com
ZK Shihabi - Journal of Chromatography A, 2005 - Elsevier
Many water-miscible organic solvents, especially acetonitrile and acetone, bring along significant degrees (∼30 times) of stacking by electroinjection through high-field amplified …
Number of citations: 65 www.sciencedirect.com
A Al-Maaieh, DR Flanagan - Journal of Controlled Release, 2001 - Elsevier
… Quinidine base and quinidine sulfate dihydrate were purchased from Sigma (St Louis, MO). Poly (vinyl alcohol) 80% hydrolyzed, MW 9–10 K (Aldrich, Milwaukee, WI) was used as an …
Number of citations: 72 www.sciencedirect.com
THA Silva, AB Oliveira, WB De Almeida - Bioorganic & medicinal chemistry, 1997 - Elsevier
… angles (“) of the quinuclidinic ring for the six conformers of the quinidine molecule for the crystallographic structures of quinidine (XRl”’ and XR2”) and the quinidine sulfate dihydrate (…
Number of citations: 22 www.sciencedirect.com

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